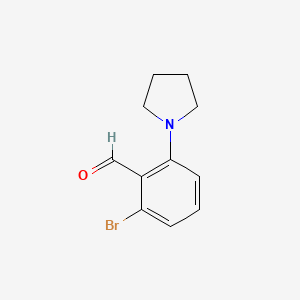

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

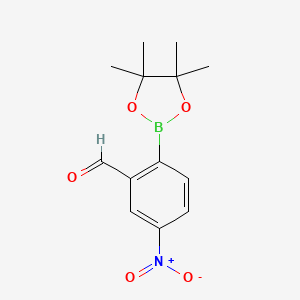

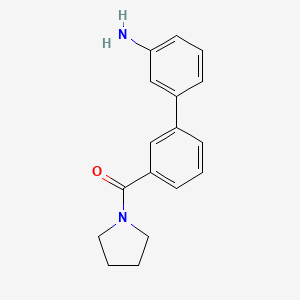

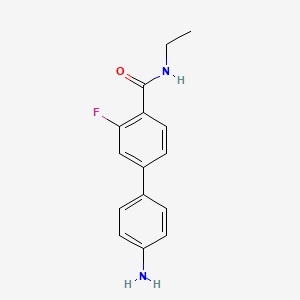

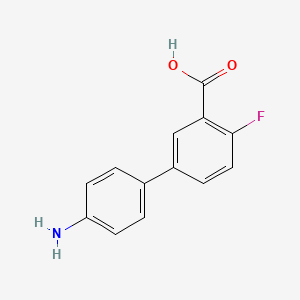

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” is characterized by a bromine atom attached to a benzaldehyde group, with a pyrrolidin-1-yl group attached to the benzene ring. The InChI code for this compound is 1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” include a molecular weight of 254.13 and a storage temperature of 2-8°C .Applications De Recherche Scientifique

Intermediate for Anticancer Drugs : Zhang et al. (2018) describe the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde which is an important intermediate for small molecule anticancer drugs. They developed a high-yield synthetic method and optimized it for the production of this compound, underscoring its significance in anticancer drug development (Zhang et al., 2018).

Chiral Ligand in Asymmetric Synthesis : SoaiKenso and MukaiyamaTeruaki (1978) investigated the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from a similar pyrrolidine structure. This research highlights the use of such compounds in achieving high optical purity in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).

Antibacterial and Antimycobacterial Activity : Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating their interesting antibacterial and antimycobacterial activity. This indicates the potential of such compounds in the development of new antimicrobial agents (Belveren et al., 2017).

Catalysis in Organic Reactions : Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using a compound structurally similar to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This complex was applied as a catalyst in the oxidation of benzyl alcohol, showcasing the role of such compounds in catalytic processes (Wang et al., 2021).

Polymer-Supported Reagents : Lundgren et al. (2003) described the use of polymer-supported pyridine-bis(oxazoline), derived from a structure related to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, in ytterbium-catalyzed silylcyanation of benzaldehyde. This highlights the utility of such compounds in developing reusable, efficient catalytic systems (Lundgren et al., 2003).

Safety And Hazards

Orientations Futures

The future directions for “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” and similar compounds are likely to involve further exploration in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to design new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLFSBFDYBQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743016 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

CAS RN |

1375069-38-7 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)